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Compound of Interest

Compound Name: Dalmelitinib

Cat. No.: B10788506

Abstract

Dalmelitinib is a potent and selective, orally active inhibitor of the c-Met receptor tyrosine
kinase. This document provides a comprehensive technical overview of Dalmelitinib, including
its chemical structure, physicochemical properties, mechanism of action, and relevant
preclinical data. Detailed, representative experimental protocols for key assays are provided to
guide researchers in the evaluation of this and similar compounds. The information is intended
for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

Dalmelitinib is a synthetic organic small molecule designed to target the ATP-binding site of
the c-Met kinase.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Dalmelitinib
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Property Value Reference(s)
9-({8-fluoro-6-(1-methyl-1H-
pyrazol-4-yl)-[1][2]
3]triazolo[4,3-a]pyridin-3-

IUPAC Name ] [ Ipy [4]

yl}sulfanyl)-4-methyl-3,4-
dihydro-2H-1,4-oxazino[3,2-

c]quinolin-3-one

Molecular Formula

C22H16FN-702S

[4]

Molecular Weight

461.47 g/mol

[4]

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C3N
=NC(=N3C=C2)SC4=CC=C5C
(=C4)C6=C(C=N5)N(C)C(=0)
COB)F

[4]

MFEXYTURXUZOID-

InChl Key UHFFFAOYSA-N 4

CAS Number 1637658-98-0 [1]

Appearance Solid [1]

Purity Typically >98% [1]

Solubility Soluble in DMSO [1]
Synthesis

A detailed, publicly available, step-by-step synthesis protocol for Dalmelitinib is not readily

found in the scientific literature. The synthesis of similar complex heterocyclic compounds often

involves multi-step convergent or linear synthetic routes. Researchers interested in the

synthesis of Dalmelitinib would likely need to refer to relevant patents or medicinal chemistry

literature focused on pyrazolopyrimidine-based kinase inhibitors.

Mechanism of Action

Dalmelitinib is a selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various

cancers.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the
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c-Met kinase domain and thereby preventing the phosphorylation and activation of the receptor.
[1] This blockade of c-Met signaling leads to the inhibition of downstream pathways, including
the PISK/AKT and RAS/MAPK pathways, which are crucial for cancer cell proliferation, survival,
migration, and invasion.[1]
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Dalmelitinib's inhibition of the c-Met signaling pathway.
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Preclinical Data
In Vitro Activity

Dalmelitinib has demonstrated potent inhibitory activity against the c-Met kinase and cancer

cell lines with c-Met amplification.

Table 2: In Vitro Activity of Dalmelitinib

Assay Type Target/Cell Line ICs0 (M) Reference(s)

Biochemical Assay c-Met Kinase 2.9 [1]

) ) c-Met amplified
Cell Proliferation ) 6-33 [1]
cancer cell lines

In Vivo Activity

Preclinical studies in animal models have shown the in vivo efficacy of Dalmelitinib.

Table 3: In Vivo Data for Dalmelitinib

Animal Model Dosing Outcome Reference(s)
10-60 mg/kg, Significant, dose-

MKN-45 Tumor _ _
intragastric dependent tumor [1]

Xenograft - N
administration growth inhibition

Pharmacokinetics and Toxicology

Pharmacokinetic studies in BALB/c nude mice have indicated that Dalmelitinib possesses

favorable drug-like properties.

Table 4: Pharmacokinetic and Toxicological Profile of Dalmelitinib in Mice
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Parameter Observation Reference(s)

High plasma concentration,
Pharmacokinetics long half-life, low clearance [1]

rates

No Observed Adverse Effect

Long-term Toxicity Level (NOAEL) of 225 [1]
mg/kg/day
Acute Toxicity NOAEL of 600 mg/kg/day [1]

Experimental Protocols

The following are representative, detailed protocols for the types of experiments used to

characterize c-Met inhibitors like Dalmelitinib.

c-Met Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the in vitro potency of a compound

against the isolated c-Met kinase enzyme.

Prepare Assay Plate Add Dalmelitinib Add c-Met Enzyme Initiate Reaction Incubate Stop Reaction & DD
(€.g.. 384-well) (serial dilutions) and Substrate with ATP (€.g., 60 min at RT) Add Detection Reagent aledare 1t

Click to download full resolution via product page

Workflow for a c-Met kinase inhibition assay.

Materials:
e Recombinant human c-Met kinase domain
» Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

e ATP
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» Kinase assay buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM
DTT)

o Dalmelitinib (or other test compounds) dissolved in DMSO
o Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
e Microplate reader

Procedure:

Prepare serial dilutions of Dalmelitinib in kinase assay buffer.

e In a microplate, add the diluted compound, recombinant c-Met enzyme, and the kinase
substrate.

« Initiate the kinase reaction by adding ATP to each well.
 Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Stop the reaction and measure the remaining ATP or the product formation using a suitable
detection reagent and a microplate reader.

» Plot the percentage of kinase inhibition against the logarithm of the compound concentration
and fit the data to a dose-response curve to determine the ICso value.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of Dalmelitinib on the proliferation of
cancer cells.

Materials:
o c-Met dependent cancer cell line (e.g., MKN-45, EBC-1)
o Complete cell culture medium

o Dalmelitinib
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» Cell proliferation detection reagent (e.g., CellTiter-Glo®, MTT, or CYQUANT®)
e Microplate reader

Procedure:

o Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

» Treat the cells with a range of concentrations of Dalmelitinib.

¢ Incubate the cells for a specified period (e.g., 72 hours).

» Add the cell proliferation detection reagent to each well according to the manufacturer's
instructions.

o Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

o Calculate the percentage of cell growth inhibition for each concentration and determine the
ICso value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of Dalmelitinib in
a mouse xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity
as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

o 3. dalmelitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

e 4. GSRS [gsrs.ncats.nih.gov]

 To cite this document: BenchChem. [Dalmelitinib: A Technical Guide for Researchers and
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b10788506#dalmelitinib-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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